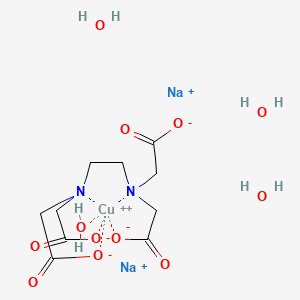

Cu(cento)-EDTA (disodium tetrahydrate)

Description

Significance of Metal Chelate Complexes in Contemporary Chemistry

Metal chelate complexes are compounds in which a central metal ion is bonded to a ligand at two or more points, forming a ring-like structure. This multidentate coordination, known as chelation, imparts enhanced stability to the complex compared to coordination with monodentate ligands—a phenomenon referred to as the chelate effect. This increased stability is a key reason for their widespread importance in modern chemistry.

The applications of metal chelates are diverse, ranging from analytical chemistry, where they are used for the separation and quantification of metal ions, to industrial processes, where they act as catalysts and sequestering agents. acs.org In environmental science, chelating agents can be used to remediate heavy metal contamination. nih.gov The unique electronic and structural properties of metal chelate complexes also make them crucial components in the development of new materials and pharmaceuticals.

Overview of Ethylenediaminetetraacetic Acid (EDTA) as a Polydentate Ligand

Ethylenediaminetetraacetic acid (EDTA) is a polyaminocarboxylic acid that can act as a hexadentate ligand, meaning it can form six coordinate bonds with a central metal ion. scielo.br Its structure contains two nitrogen atoms and four carboxylic acid groups, providing multiple sites for chelation. This ability to form stable, water-soluble complexes with a wide variety of metal ions makes EDTA one of the most commonly used chelating agents. quora.com

The versatility of EDTA stems from its capacity to sequester metal ions, effectively controlling their reactivity. This property is exploited in numerous applications, from preventing metal-catalyzed degradation in food and beverages to its use in detergents to soften water by binding with calcium and magnesium ions.

Historical Development and Current Research Trajectories of Copper(II)-EDTA Systems

The study of EDTA and its metal complexes dates back to the mid-20th century. The initial synthesis of EDTA paved the way for extensive research into its coordination chemistry with various metal ions, including copper(II). Early investigations focused on understanding the thermodynamic stability and structural characteristics of these complexes.

Current research on Copper(II)-EDTA systems is highly interdisciplinary. In environmental science, studies are exploring its role in the transport and remediation of copper in soil and water. nih.govnih.gov Recent research has also focused on the photocatalytic degradation of the Cu(II)-EDTA complex to address its environmental persistence. acs.org In the field of catalysis, the Cu(II)-EDTA complex is being investigated for its potential in various chemical transformations, including as a catalyst for water oxidation. rsc.orgrsc.org Furthermore, advanced analytical techniques are being developed for the sensitive detection of the Cu(II)-EDTA complex in various matrices. acs.org

Interdisciplinary Research Imperatives for Copper(II)-EDTA (Disodium Tetrahydrate)

The unique properties of Cu(cento)-EDTA (disodium tetrahydrate) necessitate a collaborative research approach across different scientific fields. Key interdisciplinary research imperatives include:

Environmental Chemistry and Toxicology: Understanding the mobility, bioavailability, and long-term environmental fate of this complex is crucial for assessing its ecological impact. Research in this area informs strategies for wastewater treatment and remediation of contaminated sites. medchemexpress.commedchemexpress.comuj.ac.za

Materials Science: The potential of Cu(II)-EDTA complexes as precursors for the synthesis of novel materials, such as copper-based nanoparticles and metal-organic frameworks, is an active area of investigation. researchgate.net

Catalysis and Green Chemistry: Exploring the catalytic activity of Cu(cento)-EDTA (disodium tetrahydrate) in environmentally friendly chemical processes is a significant research direction. This includes its use in oxidation reactions and the development of sustainable technologies. rsc.orgrsc.org

Analytical Chemistry: The development of more sensitive and selective analytical methods for the detection and quantification of this complex in complex environmental and biological samples remains a priority. acs.org

Detailed Research Findings

Recent studies have provided valuable insights into the behavior and application of Cu(II)-EDTA complexes. For instance, research on the autocatalytic decomplexation of Cu(II)-EDTA by UV/chlorine processes has shown a promising method for its removal from wastewater, involving a Cu(II)/Cu(I) redox cycle. acs.org In the realm of catalysis, a commercial Cu(II)-EDTA complex has been demonstrated to efficiently catalyze water oxidation under neutral conditions, highlighting its potential for clean energy applications. rsc.orgrsc.org

Furthermore, comparative studies on the peroxidase-like activities of copper(II) and iron(III) complexes with EDTA-based macrocycles have revealed that while the iron(III) complex shows activity, the highly stable mononuclear structure of the copper(II) complex does not, emphasizing the influence of the metal center and complex geometry on catalytic function. acs.org

Data Tables

Below are interactive data tables summarizing the key properties of Copper(II)-Ethylenediaminetetraacetate and its disodium (B8443419) tetrahydrate form, based on available scientific literature and chemical databases.

Table 1: Chemical Identification of Copper(II)-Ethylenediaminetetraacetate (Disodium Tetrahydrate)

| Identifier | Value | Source(s) |

| IUPAC Name | disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;copper;tetrahydrate | nih.gov |

| CAS Number | 39208-15-6 | sigmaaldrich.comhimedialabs.com |

| Molecular Formula | C₁₀H₁₂CuN₂Na₂O₈·4H₂O | |

| Alternate Formula | C₁₀H₂₀CuN₂Na₂O₁₂ | nih.gov |

| PubChem CID | 16211046, 46245299 | nih.govnih.gov |

Table 2: Physicochemical Properties of Copper(II)-Ethylenediaminetetraacetate (Disodium Tetrahydrate)

| Property | Value | Source(s) |

| Molecular Weight | 469.80 g/mol | rsc.org |

| Alternate Molecular Weight | 397.74 g/mol (anhydrous) | sigmaaldrich.comscbt.com |

| Appearance | Blue to dark purple crystalline powder | himedialabs.com |

| Solubility in Water | Soluble | himedialabs.comscbt.com |

| Melting Point | >300 °C (>572 °F) | scbt.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H20CuN2Na2O12 |

|---|---|

Molecular Weight |

469.80 g/mol |

IUPAC Name |

copper;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;tetrahydrate |

InChI |

InChI=1S/C10H16N2O8.Cu.2Na.4H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;4*1H2/q;+2;2*+1;;;;/p-4 |

InChI Key |

CHPMNDHAIUIBSK-UHFFFAOYSA-J |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.O.O.[Na+].[Na+].[Cu+2] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering of Copper Ii Edta Complexes

Conventional Chemical Synthesis Routes for Cu(II)-EDTA (Disodium Tetrahydrate)

The traditional methods for synthesizing Cu(II)-EDTA (disodium tetrahydrate) are typically straightforward, involving the reaction of a copper(II) source with a salt of EDTA in an aqueous solution. These routes are well-established and widely used in industrial production.

One common method involves the direct reaction of a copper(II) salt, such as copper(II) sulfate (B86663), with the disodium (B8443419) salt of ethylenediaminetetraacetic acid (Na₂H₂EDTA). The reaction proceeds as follows:

CuSO₄ + Na₂H₂EDTA → Na₂[Cu(EDTA)] + H₂SO₄

To drive the reaction to completion and facilitate the crystallization of the product, the pH is typically adjusted using a base like sodium hydroxide (B78521) (NaOH) to neutralize the sulfuric acid formed.

Another conventional approach utilizes copper(II) oxide or copper(II) hydroxide as the copper source. fengchengroup.com This method involves reacting the copper compound with EDTA in the presence of an alkaline buffer to produce the copper edetate complex. fengchengroup.com The resulting blue-green powder can then be isolated and purified. fengchengroup.com These methods are valued for their reliability and the high purity of the resulting product.

A different conventional synthesis is noted for producing dicopper(II) ethylenediaminetetraacetate (B1237979), which involves the reaction of copper(II) sulfate with the disodium salt of EDTA and sodium hydroxide. google.com While this produces a different salt, the underlying principle of reacting a copper source with an EDTA salt remains a cornerstone of conventional synthesis. google.com

Green Chemistry Approaches in Copper(II)-EDTA Preparation

In response to growing environmental concerns, green chemistry principles are increasingly being applied to the synthesis of chemical compounds, including Cu(II)-EDTA. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

A significant advancement in the sustainable synthesis of copper-EDTA complexes involves the use of industrial waste as a primary raw material. google.com This strategy not only provides a low-cost source of reactants but also offers a method for valorizing and remediating toxic industrial effluents. google.com

A notable example is the synthesis of dicopper(II) ethylenediaminetetraacetate from spent chemical copper plating solutions. google.com These solutions, rich in copper and EDTA (often in the form of Trilon B), are typically considered hazardous waste from the electronics industry. google.com By reacting these spent solutions with an additional source of copper(II) ions, the target complex can be crystallized, effectively recycling the key components and detoxifying the waste stream. google.com This process has been shown to be a cost-effective and environmentally beneficial alternative to traditional disposal methods. google.com Similarly, strategies are being developed to recover both copper and EDTA from other industrial effluents, such as those from electroless plating, which can then be used as feedstock for synthesis. acs.org

| Waste Stream | Key Components | Potential Product | Reference |

| Spent Chemical Copper Plating Solution | Copper(II), Trilon B (EDTA salt) | Dicopper(II) ethylenediaminetetraacetate | google.com |

| Electroless Plating Effluent | Copper(II)-EDTA chelate | Recovered Copper and EDTA | acs.org |

| Pulp and Paper Mill Boiler Ash | Transition Metals (incl. Copper) | Metal-EDTA complexes for extraction | rasayanjournal.co.in |

This table illustrates various industrial waste streams that can be utilized in green chemistry approaches related to Cu(II)-EDTA.

The pursuit of greener synthesis routes also focuses on the reaction conditions themselves. The goal is to minimize energy consumption and avoid the use of harsh or toxic reagents. Many conventional syntheses of Cu(II)-EDTA already utilize water as a solvent, which is considered the most environmentally benign solvent. nih.gov

Further greening of the process can be achieved by optimizing reaction temperatures and pressures to reduce energy inputs. For instance, processes that can be conducted efficiently at or near ambient temperature and pressure are preferred. researchgate.net The choice of reactants is also crucial; using copper sources like copper(II) oxide or hydroxide, as mentioned previously, can be advantageous over salts that might introduce counter-ions requiring subsequent removal. fengchengroup.com Research into advanced oxidation processes for the decomposition of Cu-EDTA complexes in wastewater, using reagents like bicarbonate-activated hydrogen peroxide, highlights the chemical community's focus on environmentally friendly methods, and similar principles can be applied to optimize synthesis pathways. researchgate.net

Parameters Influencing Synthesis Yield and Purity

The successful synthesis of Cu(II)-EDTA (disodium tetrahydrate) with high yield and purity is contingent on the careful control of several key reaction parameters.

The pH of the reaction solution is arguably one of the most critical factors influencing the formation and crystallization of the Cu(II)-EDTA complex. The chelating ability of EDTA is highly pH-dependent due to the stepwise protonation of its four carboxylate groups. rsc.org

Research has shown that for the crystallization of copper-EDTA complexes, a specific pH range is essential to obtain a homogeneous, pure product. google.com For the related compound dicopper(II) ethylenediaminetetraacetate, the optimal pH for crystallization is between 2.3 and 6.0. google.com If the pH is too low (acidic), the complex may not precipitate, or a different compound may form. google.com Conversely, if the pH is too high (alkaline), the desired product may be contaminated with precipitates of copper hydroxide or copper carbonate. google.com This principle of precise pH control is fundamental to ensuring the selective crystallization of the target Na₂[Cu(EDTA)]·4H₂O and avoiding impurities. Studies on the electrokinetic remediation of soil have also demonstrated that the local pH environment dictates the speciation and mobility of the copper-EDTA complex. nih.gov

| pH Range | Observation during Crystallization (Dicopper(II) ethylenediaminetetraacetate) | Reference |

| < 2.3 | No precipitate or formation of a different compound | google.com |

| 2.3 - 6.0 | Crystallization of homogeneous product | google.com |

| > 6.0 | Precipitation of a mixture including copper hydroxide/carbonate | google.com |

This table summarizes the critical role of pH in the crystallization of copper-EDTA complexes, based on findings for a related compound.

The molar ratio of the reactants, specifically the copper(II) source to the EDTA salt, is another crucial parameter that must be optimized to maximize yield and ensure the complete formation of the desired complex.

In the synthesis of dicopper(II) ethylenediaminetetraacetate from waste solutions, an optimal molar ratio of EDTA to copper(II) was found to be 1.0 : (2.0-5.0). google.com Using a ratio with less copper resulted in a lower yield of the product, while an excessive amount of copper represented an unnecessary consumption of the reagent. google.com For the synthesis of Cu(II)-EDTA (disodium tetrahydrate), the ideal stoichiometry is theoretically 1:1. However, in practice, slight adjustments to this ratio may be necessary depending on the specific reaction conditions and purity of the starting materials to drive the reaction towards the product and maximize the yield. The optimization of reactant ratios is a common strategy in chemical synthesis, as demonstrated in the hydrothermal synthesis of other metal compounds like copper borates, where the mole ratio significantly impacts the formation of the proper crystal structure. researchgate.net

Single-Pot Synthesis Strategies for Modified Cu(II)-EDTA Materials

Single-pot, or one-pot, synthesis strategies for modified Copper(II)-EDTA materials offer a streamlined and efficient approach to fabricating functional materials with tailored properties. These methodologies are characterized by the concurrent or sequential formation of a support material and its functionalization with EDTA, often in the presence of the copper salt, within a single reaction vessel. This approach minimizes waste, reduces reaction time, and can lead to novel material morphologies and enhanced performance characteristics. Research in this area has largely focused on the development of adsorbents for environmental remediation and materials for catalysis.

A notable one-pot strategy involves the hydrothermal synthesis of EDTA-functionalized superparamagnetic cobalt ferrite (B1171679) (CoFe₂O₄) nanoparticles. In a facile, one-pot hydrothermal process, CoFe₂O₄ nanoparticles are synthesized and functionalized with EDTA simultaneously. rsc.org This method avoids the multi-step processes of first synthesizing the nanoparticles and then grafting the functional groups onto their surface. The resulting EDTA-functionalized magnetic nanoparticles (EDTA-MNP) exhibit a high affinity for Cu(II) ions, effectively removing them from aqueous solutions. rsc.org The presence of EDTA on the nanoparticle surface provides specific binding sites for copper, forming a surface-bound Cu(II)-EDTA complex. rsc.org

Another innovative single-pot approach is the synthesis of a chitosan-EDTA-carboxymethyl cellulose (B213188) (CSECM) composite. acs.org This bio-based adsorbent is prepared in a single reaction vessel where EDTA acts as a cross-linker between the chitosan (B1678972) and carboxymethyl cellulose polymers. This method not only simplifies the synthesis but also enhances the mechanical stability and adsorption capacity of the resulting material for Cu(II) ions. acs.org

Furthermore, EDTA has been employed as a morphology-directing agent in the one-pot electrochemical deposition of porous hollow copper microspheres. acs.orgnih.gov In this method, EDTA anions in the electrolyte solution influence the electrodeposition process, leading to the formation of unique porous and hollow structures with high surface areas. acs.orgnih.gov These modified copper microspheres have shown promise in applications such as the electrochemical reduction of CO₂. acs.orgnih.gov Theoretical calculations have suggested that the adsorbed EDTA anions create a charged local environment on the copper surface that can stabilize reaction intermediates. acs.orgnih.gov

The following tables summarize key parameters and findings from representative single-pot synthesis studies of modified materials designed for Cu(II) complexation.

Table 1: One-Pot Synthesis Parameters for EDTA-Functionalized Adsorbents

| Material | Synthesis Method | Key Reagents | Temperature (°C) | Time (h) | Key Finding | Reference |

| EDTA-functionalized CoFe₂O₄ Nanoparticles (EDTA-MNP) | Hydrothermal | CoCl₂·6H₂O, FeCl₃·6H₂O, EDTA-Na₂, Ethylene Glycol, Ammonia | 180 | 24 | Facile one-pot synthesis of magnetic nanoparticles with high affinity for Cu(II) ions. | rsc.org |

| Chitosan-EDTA-Carboxymethyl Cellulose (CSECM) | Thermal Condensation | Chitosan, Carboxymethyl Cellulose, EDTA, p-Toluenesulfonyl chloride | Not Specified | Not Specified | Single-pot synthesis of a bio-based adsorbent with enhanced Cu(II) adsorption. | acs.org |

Table 2: Research Findings on EDTA-Modified Copper Materials

| Material | Application | Performance Metric | Value | Conditions | Reference |

| EDTA-functionalized CoFe₂O₄ Nanoparticles (EDTA-MNP) | Cu(II) Adsorption | Maximum Adsorption Capacity | 73.26 mg/g | Temperature: 323 K | rsc.org |

| EDTA-modified Porous Hollow Copper Microspheres | CO₂ Reduction | Faradaic Efficiency for Ethylene | 50.1% | Potential: -0.82 V vs RHE | acs.orgnih.gov |

Advanced Coordination Chemistry and Structural Elucidation of Copper Ii Edta Disodium Tetrahydrate

Ligand Field Theory and Electronic Structure of Copper(II) in the Complex

The electronic properties of the copper(II)-EDTA complex are best understood through the lens of Ligand Field Theory (LFT), an extension of Crystal Field Theory that incorporates covalent aspects of metal-ligand bonding. uwimona.edu.jmbritannica.comuci.edu The central copper(II) ion possesses a d⁹ electronic configuration ([Ar] 3d⁹). quora.comdalalinstitute.comyoutube.com In an idealized octahedral field created by the six donor atoms of the hexadentate EDTA ligand, the five degenerate d-orbitals split into two distinct energy levels: a lower-energy triplet (t₂g) and a higher-energy doublet (e_g). uwimona.edu.jmuci.edu

The nine d-electrons of Cu(II) fill these orbitals, resulting in the configuration (t₂g)⁶(e_g)³. dalalinstitute.com This configuration is notable because the higher-energy e_g orbitals, which point directly towards the ligands, are unequally occupied. dalalinstitute.comwikipedia.org One e_g orbital contains two electrons, while the other contains only one. This arrangement leads to a doubly degenerate electronic ground state, a key condition for the structural distortions discussed in the following section. wikipedia.orglibretexts.org The interaction between the metal d-orbitals and the ligand orbitals results in electronic transitions that are responsible for the complex's characteristic blue color. quora.comnih.gov The EDTA⁴⁻ ligand is positioned in the spectrochemical series, which ranks ligands by their ability to cause d-orbital splitting. uwimona.edu.jm

Geometrical and Stereochemical Features of the Copper(II)-EDTA Chelate

The EDTA ligand is a hexadentate chelator, meaning it binds to the central metal ion through six donor atoms: two nitrogen atoms and four oxygen atoms from the carboxylate groups. doaj.orgdojindo.com This typically results in a 1:1 metal-to-ligand ratio, forming a stable, octahedrally coordinated complex. doaj.orgstackexchange.comulm.edu

For Cu(II) complexes, this manifests as a significant tetragonal distortion of the octahedral geometry. wikipedia.orglibretexts.orgrsc.org This distortion typically involves an elongation of two axial bonds and a compression of the four equatorial bonds (a "z-out" distortion). wikipedia.orgnih.gov This removes the degeneracy of the e_g orbitals, lowering the energy of the filled d_z² orbital and raising the energy of the half-filled d_x²-y² orbital, leading to a net stabilization of the complex. dalalinstitute.comreddit.com This effect is common in six-coordinate copper(II) complexes and results in characteristically longer axial bond lengths compared to equatorial ones. nih.govrsc.org

Interactive Table: Representative Bond Distances in Jahn-Teller Distorted Cu(II) Complexes This table provides typical bond lengths observed in hexaaquacopper(II) ions, which serve as a model for the Jahn-Teller distortion seen in complexes like Cu(II)-EDTA.

| Bond Type | Typical Bond Length (pm) | Reference |

| Equatorial Cu-O | ~195 | wikipedia.org |

| Axial Cu-O | 238 | wikipedia.org |

The coordination of the EDTA ligand to the copper(II) ion creates a system of five separate chelate rings. libretexts.org These rings are:

One five-membered ethylenediamine (B42938) ring, formed by the two nitrogen atoms and the two central carbon atoms of the EDTA backbone.

Four five-membered glycinate (B8599266) rings, each formed by the copper ion, a nitrogen atom, a carboxylate carbon, and the carboxylate oxygen.

These five-membered chelate rings are not planar and adopt puckered or "envelope" conformations to minimize steric hindrance. libretexts.orgresearchgate.netfao.org The specific twisting of these rings can lead to different conformational isomers (or conformers). libretexts.org The geometry of the coordination sphere, including the preferred bond angles of the central Cu(II) ion, and the inherent structure of the EDTA ligand dictate the most stable conformations. libretexts.org The formation of these rings introduces a degree of intramolecular strain, but this is more than compensated for by the significant thermodynamic stability gained through the chelate effect. chemguide.co.uk

Equilibrium Chemistry and Solution State Speciation of Copper(II)-EDTA

The stability of the [Cu(EDTA)]²⁻ complex is markedly pH-dependent. doaj.orgquora.com EDTA itself is a polyprotic acid (H₄Y), and its carboxylate and amine groups can be protonated at low pH. doaj.org This protonation competes with the coordination of the copper ion. researchgate.net

In strongly acidic solutions (low pH): The ligand exists in protonated forms (e.g., H₃Y⁻, H₄Y), which are less effective at chelating metal ions. This leads to a decrease in complex stability and potential dissociation. researchgate.netresearchgate.net

In moderately acidic to neutral and alkaline solutions (pH ~4 to 10): The fully deprotonated Y⁴⁻ form or the HY³⁻ form predominates, leading to the formation of the very stable [Cu(EDTA)]²⁻ complex. researchgate.net The complex formation is favored in this range. researchgate.netoup.com

In highly alkaline solutions (pH > 10): The speciation can change, with studies indicating the transformation of the [Cu(EDTA)]²⁻ complex to a hydroxo species, such as [Cu(EDTA)(OH)]³⁻, which is even more stable. nih.gov However, at extremely high pH (e.g., >13.5), a decrease in complexation may occur due to changes in the activity of the EDTA anion. nih.gov

The equilibrium can be generally represented as: Cu²⁺ + H_n_Y^(4-n)- ⇌ [Cu(EDTA)]²⁻ + nH⁺

As pH increases, the equilibrium shifts to the right, favoring complex formation. quora.com

The absolute stability constant (K) for the [Cu(EDTA)]²⁻ complex is very high (log K ≈ 18.8), indicating a thermodynamically very stable species. chemguide.co.ukissr.edu.kh However, this value assumes that the ligand is fully deprotonated (Y⁴⁻). To account for the effect of pH and other competing reactions, the conditional stability constant (K') is used. doaj.orgnih.gov

The conditional stability constant provides a measure of the complex's stability under a specific set of conditions, primarily a fixed pH. doaj.orgresearchgate.net It is defined by the equation: K' = [[Cu(EDTA)]²⁻] / ([Cu'] * [EDTA'])

Where [Cu'] is the total concentration of copper not complexed with EDTA, and [EDTA'] is the total concentration of EDTA not complexed with copper (including all its protonated forms). The value of K' is pH-dependent; it increases with pH up to a certain point as the EDTA becomes more deprotonated and thus a better ligand. researchgate.netresearchgate.net Conditional stability constants can be determined experimentally using techniques such as potentiometry, spectrophotometry, and electrospray ionization mass spectrometry. researchgate.netoup.comnih.govscilit.com

Interactive Table: pH and Conditional Stability of Metal-EDTA Complexes This table illustrates how the conditional stability constant (log K') for Cu(II)-EDTA changes with pH, showing maximum stability in the neutral to moderately alkaline range.

| pH | log K' for [Cu(EDTA)]²⁻ | Reference |

| 2 | ~10.5 | researchgate.net |

| 4 | ~14.5 | researchgate.net |

| 6 | ~17.3 | researchgate.net |

| 8 | ~18.7 | researchgate.net |

| 10 | ~18.3 | researchgate.net |

| 12 | ~16.4 | researchgate.net |

Metal-Ligand Bonding Analysis

The bonding in the Cu(II)-EDTA complex is characterized by the coordination of the copper(II) ion with the hexadentate EDTA ligand. The EDTA anion envelops the central metal ion, forming six coordinate covalent bonds: two with the nitrogen atoms and four with the oxygen atoms of the carboxylate groups. researchgate.netresearchgate.netnih.gov This chelation results in a highly stable, nearly octahedral geometry around the copper center. researchgate.netnih.gov To dissect the nature of these coordinate bonds and understand the electronic distribution within the complex, advanced computational methods such as Natural Bonding Orbital (NBO) and Molecular Electrostatic Potential (MEP) mapping are employed.

Natural Bonding Orbital (NBO) analysis is a powerful computational tool that translates the complex many-electron wavefunction of a molecule into a more intuitive Lewis-like structure, composed of localized bonds, lone pairs, and Rydberg orbitals. This method allows for a quantitative description of charge transfer and orbital interactions between the metal and the ligand.

In the Cu(II)-EDTA complex, NBO analysis reveals significant ligand-to-metal charge donation, a key feature of the coordinate covalent bonds. The primary donor-acceptor interactions involve the lone pairs of the nitrogen and oxygen atoms of the EDTA ligand and the vacant orbitals of the copper(II) ion. Specifically, studies on metal-EDTA complexes have shown that for the copper complex, this charge donation occurs to a nearly equal extent into the 4s and 3d orbitals of the Cu(II) ion. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N) | σ(Cu-O) | Value |

| LP (N) | 4s (Cu) | Value |

| LP (N) | 3d (Cu) | Value |

| LP (O) | σ(Cu-N) | Value |

| LP (O) | 4s (Cu) | Value |

| LP (O) | 3d (Cu) | Value |

| Note: The values in this table are representative and intended to illustrate the nature of the interactions. Actual values would be obtained from specific quantum chemical calculations on Cu(II)-EDTA disodium (B8443419) tetrahydrate. |

The stabilization energies highlight the delocalization of electron density from the ligand to the metal, which is characteristic of the covalent nature of the metal-ligand bonds in the complex.

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It provides a color-coded map where different colors represent varying electrostatic potential values, offering a powerful tool for predicting the reactive behavior of a molecule. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (typically colored in shades of blue) are prone to nucleophilic attack.

Sophisticated Analytical and Spectroscopic Characterization of Copper Ii Edta Systems

Advanced Spectroscopic Techniques for Structural and Electronic Probing

Spectroscopic techniques are indispensable for elucidating the coordination environment of the copper(II) ion and the conformational specifics of the EDTA ligand upon complexation.

Infrared (IR) Spectroscopy for Vibrational Fingerprints

Infrared (IR) spectroscopy serves as a powerful tool for identifying the vibrational modes of the Cu(II)-EDTA complex, offering a "fingerprint" that reveals the coordination of the EDTA ligand to the copper ion. nih.govacs.org A primary focus of IR analysis is the carboxylate (COO⁻) stretching region. In the Cu(II)-EDTA complex, the asymmetric stretching vibration (νₐs) of the carboxylate group is observed around 1566 cm⁻¹, a shift indicative of its coordination to the metal center. nih.gov The presence of water of hydration is confirmed by a broad absorption band in the high-frequency region, typically around 3450 cm⁻¹, corresponding to the O-H stretching vibrations of water molecules. researchgate.net

Table 1: Interactive IR Data for Disodium (B8443419) Copper(II) EDTA Tetrahydrate Users can sort and filter the data by clicking on the table headers.

| Vibrational Mode | Wavenumber (cm⁻¹) | Significance |

| O-H Stretch (Water) | ~3450 (broad) | Confirms the presence of water of hydration. researchgate.net |

| Asymmetric COO⁻ Stretch | ~1566 | Indicates coordination of carboxylate groups to the Cu(II) ion. nih.gov |

| Symmetric COO⁻ Stretch | ~1394 | Shifted upon complexation, further confirming coordination. researchgate.net |

| C-N Stretch | ~1100-1000 | Reflects the coordination of the nitrogen atoms from the EDTA ligand. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is crucial for examining the electronic transitions within the Cu(II)-EDTA complex and studying its formation. The hydrated Cu(II) ion, [Cu(H₂O)₆]²⁺, displays a weak absorption band around 800 nm. scielo.br Upon chelation with EDTA, a significant blue shift occurs, and the resulting [Cu(EDTA)]²⁻ complex exhibits a prominent absorption maximum (λₘₐₓ) in the range of 720-740 nm due to d-d electronic transitions. scielo.brnih.gov This shift reflects the change in the ligand field environment around the copper ion. In the UV region, a more intense ligand-to-metal charge transfer (LMCT) band is observed, which is useful for quantitative analysis. nih.govnih.gov The complexation process itself can be monitored by observing the changes in absorbance, which allows for the determination of the complex's stoichiometry and formation constant. scielo.br

Table 2: Interactive UV-Vis Absorption Data for Cu(II) Species Users can sort and filter the data by clicking on the table headers.

| Species | λₘₐₓ (nm) | Type of Transition | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| [Cu(H₂O)₆]²⁺ | ~800 | d-d | Low |

| [Cu(EDTA)]²⁻ | ~730 | d-d | Moderate |

| [Cu(EDTA)]²⁻ | ~295-340 | LMCT | High |

Electron Spin Resonance (ESR) Spectroscopy for Cu(II) Electronic Environment

Electron Spin Resonance (ESR), or Electron Paramagnetic Resonance (EPR), is a highly sensitive method for probing the paramagnetic Cu(II) center (d⁹ configuration). pitt.eduscribd.com The ESR spectrum provides detailed information about the electronic structure and coordination geometry of the copper ion. The spectrum is characterized by the g-tensor and the hyperfine coupling constant (A). For the [Cu(EDTA)]²⁻ complex, an axial spectrum is typically observed with g∥ > g⊥ > gₑ (free electron g-value), which is characteristic of a Cu(II) ion in a tetragonally distorted octahedral environment. researchgate.net The hyperfine splitting pattern, arising from the interaction of the electron spin with the copper nucleus (I = 3/2), further confirms the structure. researchgate.net ESR can also be used for the quantitative determination of the Cu(II) concentration in a sample by comparing it against a standard, such as a 1 mM Cu(II)-EDTA solution. plos.org

Table 3: Interactive ESR Parameters for the [Cu(EDTA)]²⁻ Complex Users can sort and filter the data by clicking on the table headers.

| Parameter | Typical Value Range | Information Derived |

| g∥ | 2.28 - 2.33 | Electronic ground state and geometry. researchgate.net |

| g⊥ | 2.05 - 2.08 | Electronic ground state and geometry. |

| A∥ (x 10⁻⁴ cm⁻¹) | 140 - 180 | Covalency of metal-ligand bonds and geometry. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Structural Analysis

While the paramagnetic nature of the Cu(II) ion causes significant broadening of NMR signals, making direct analysis challenging, NMR can still be a valuable tool. nih.gov The paramagnetic effect itself confirms the formation of the complex. In some applications, the Cu(II)-EDTA complex is intentionally used as a relaxation agent to enhance the sensitivity of NMR experiments for large biomolecules. nih.gov Advanced NMR techniques, such as analyzing paramagnetic relaxation enhancement, can provide insights into the structure and dynamics of the ligand, although detailed high-resolution spectra of the complex itself are difficult to obtain.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and oxidation states of the elements within the Cu(II)-EDTA complex. nih.goveeer.org The Cu 2p spectrum is particularly diagnostic for the oxidation state of copper. The presence of characteristic "shake-up" satellite peaks at higher binding energies relative to the main Cu 2p peaks is a definitive feature of the d⁹ configuration of Cu(II). ntu.edu.sg XPS analysis can also confirm the presence of other elements like nitrogen and oxygen, and shifts in their binding energies upon complexation provide further evidence of coordination. nih.goveeer.org For instance, the N 1s peak for a protonated amine (R₃NH⁺) can appear at a binding energy of around 401.6 eV. nih.gov

Table 4: Interactive XPS Binding Energies for Disodium Copper(II) EDTA Tetrahydrate Users can sort and filter the data by clicking on the table headers.

| Element (Core Level) | Approximate Binding Energy (eV) | Key Information |

| Cu 2p₃/₂ | ~934 | Presence of shake-up satellites confirms Cu(II). ntu.edu.sg |

| O 1s | ~532 | Distinguishes between coordinated and uncoordinated oxygen atoms. |

| N 1s | ~400-402 | Shift indicates coordination to Cu(II); can show protonation state. nih.gov |

| C 1s | ~285-288 | Identifies different carbon environments (C-C, C-N, COO⁻). eeer.org |

| Na 1s | ~1071 | Confirms the presence of sodium counter-ions. |

Elemental and Microanalytical Methods

Elemental analysis provides the fundamental quantitative confirmation of the empirical formula of disodium copper(II) EDTA tetrahydrate. This is achieved by determining the mass percentages of the constituent elements (C, H, N, Cu, Na) and comparing them to the theoretically calculated values based on the molecular formula Cu(C₁₀H₁₂N₂O₈)Na₂·4H₂O. The copper content is often determined using methods like inductively coupled plasma-atomic emission spectroscopy (ICP-AES). nih.gov Close agreement between the experimental and calculated percentages validates the purity and stoichiometry of the compound.

Table 5: Elemental Composition of Disodium Copper(II) EDTA Tetrahydrate

| Element | Calculated Mass Percentage (%) |

| Carbon (C) | 25.04 |

| Hydrogen (H) | 4.21 |

| Nitrogen (N) | 5.84 |

| Copper (Cu) | 13.25 |

| Sodium (Na) | 9.59 |

| Oxygen (O) | 40.03 |

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is a standard technique for determining the elemental composition of a material. When applied to Cu(II)-EDTA disodium tetrahydrate, EDX analysis confirms the presence of the constituent elements. The process involves bombarding the sample with an electron beam, which causes the ejection of core-shell electrons. The subsequent filling of these vacancies by outer-shell electrons results in the emission of X-rays with characteristic energies for each element.

An EDX spectrum for Cu(II)-EDTA disodium tetrahydrate would exhibit distinct peaks corresponding to copper (Cu), sodium (Na), carbon (C), nitrogen (N), and oxygen (O). researchgate.netresearchgate.net The relative intensities of these peaks provide a semi-quantitative analysis of the elemental distribution. This technique is crucial for verifying the incorporation of copper into the EDTA complex and for detecting any elemental impurities. bohrium.comresearchgate.net

Table 1: Expected Elemental Composition from EDX Analysis

| Element | Symbol | Expected Presence | Note |

|---|---|---|---|

| Copper | Cu | ✓ | Central metal ion in the complex. |

| Sodium | Na | ✓ | Counter-ion in the disodium salt. |

| Carbon | C | ✓ | Backbone of the EDTA ligand. |

| Nitrogen | N | ✓ | Coordinating atom in the EDTA ligand. |

| Oxygen | O | ✓ | Coordinating atom in the EDTA ligand and in water of hydration. |

Carbon, Hydrogen, Nitrogen (CHN) Elemental Analysis

CHN elemental analysis is a combustion-based technique that provides a precise quantitative determination of the mass percentages of carbon, hydrogen, and nitrogen in a sample. This method is fundamental for confirming the empirical formula of a synthesized compound and assessing its purity. For Cu(II)-EDTA disodium tetrahydrate (C₁₀H₂₀CuN₂Na₂O₁₂), the theoretical percentages can be calculated from its molecular weight (469.798 g/mol ). fishersci.com Experimental values obtained from CHN analysis are compared against these theoretical values. A close correlation between the experimental and theoretical data validates the molecular formula and indicates a high degree of sample purity.

Table 2: Theoretical vs. Experimental CHN Elemental Analysis for Cu(C₁₀H₁₂N₂O₈)Na₂·4H₂O

| Element | Theoretical Mass % | Experimental Mass % | Purpose |

|---|---|---|---|

| Carbon (C) | 25.57% | Compared to theoretical values to confirm identity and purity. | Verifies the stoichiometry of the organic ligand within the complex. |

| Hydrogen (H) | 4.29% | ||

| Nitrogen (N) | 5.96% |

X-ray Diffraction (XRD) Studies

Single-Crystal X-ray Diffraction for Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the coordination geometry of the central copper ion in the Cu(II)-EDTA complex. nih.gov For a suitable single crystal of the compound, the analysis reveals that the copper(II) ion is typically coordinated by the nitrogen atoms and the carboxylate oxygen atoms of the hexadentate EDTA ligand, often resulting in a distorted octahedral geometry. nih.gov The resulting structural data, including unit cell parameters and atomic coordinates, are crucial for understanding the complex's stability and reactivity. researchgate.net The process involves collecting diffraction data as the crystal is rotated in a monochromatic X-ray beam and then using this data to solve and refine the crystal structure. nih.gov

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify the crystalline phases present in a bulk sample. carleton.edu Unlike single-crystal XRD, PXRD is performed on a finely ground, powdered sample, which contains a vast number of crystallites in random orientations. wikipedia.org The interaction of X-rays with the sample produces a characteristic diffraction pattern, or diffractogram, which serves as a fingerprint for the crystalline material. carleton.edu

For Cu(II)-EDTA disodium tetrahydrate, PXRD is used to confirm the crystalline nature of the bulk material and to verify phase purity. researchgate.net The positions (in terms of 2θ angle) and intensities of the diffraction peaks are unique to the compound's crystal structure. carleton.edu The technique can also distinguish between crystalline material, which produces sharp peaks, and amorphous material, which results in a broad, featureless signal. researchgate.net

Table 3: Illustrative PXRD Data for a Crystalline Material

| Peak Position (2θ) | Relative Intensity (%) | Corresponding Crystal Plane (hkl) |

|---|---|---|

| 18.5° | 85 | (110) |

| 21.2° | 100 | (200) |

| 29.5° | 60 | (220) |

| 35.1° | 45 | (311) |

Electrochemical and Voltammetric Techniques

Differential Pulse Anodic Stripping Voltammetry (DPASV) for Speciation Analysis

Differential Pulse Anodic Stripping Voltammetry (DPASV) is a highly sensitive electrochemical technique used for the quantitative determination and speciation of trace metal ions. arabjchem.org The method is particularly valuable for studying metal complexes like Cu(II)-EDTA. nih.gov The analysis involves two main steps: a deposition step and a stripping step. mdpi.com

In the deposition step, a negative potential is applied to a working electrode (such as a hanging mercury drop electrode) for a set period. researchgate.net This causes the metal ions in the sample to be reduced and concentrated onto the electrode surface. For the Cu(II)-EDTA complex, a sufficiently negative deposition potential allows the otherwise inert complex to become electroactive and be reduced directly. nih.gov

In the subsequent stripping step, the applied potential is scanned in the positive (anodic) direction using a series of pulses. mdpi.comscielo.org.mx As the potential becomes sufficiently positive, the deposited metal is re-oxidized (stripped) from the electrode back into the solution, generating a current peak. The potential at which this peak occurs is characteristic of the metal, and the peak's height is proportional to its concentration. electrochemsci.org By systematically titrating a sample with copper and measuring the response, DPASV can be used to determine the concentration and conditional stability constants of complexing ligands like EDTA in a given system. arabjchem.org

Table 4: Typical Parameters for DPASV Analysis of Copper

| Parameter | Typical Value/Range | Purpose |

|---|---|---|

| Deposition Potential | -0.4 V to -1.0 V vs. Ag/AgCl | To reduce and accumulate Cu(II) from the complex onto the working electrode. nih.govmdpi.com |

| Deposition Time | 30 s - 120 s | Controls the amount of analyte concentrated, affecting sensitivity. mdpi.comelectrochemsci.org |

| Modulation Amplitude | 30 mV - 50 mV | Enhances the signal-to-noise ratio in the differential pulse technique. mdpi.comprimescholars.com |

| Stripping Scan Range | -0.4 V to +0.7 V | To scan through the potential where copper is oxidized from the electrode. mdpi.com |

Chromatographic and Separative Techniques

Ion-exchange chromatography is a crucial technique for the separation and determination of metal ions, including copper. The process often involves converting the metal cations into anionic complexes, which can then be separated on an anion-exchange column. EDTA is an ideal chelating agent for this purpose because it forms stable, negatively charged complexes with many metal ions, including the [Cu(EDTA)]²⁻ complex. oup.com

This method allows for the simultaneous analysis of metal-EDTA complexes and other inorganic anions. oup.com The separation is influenced by factors such as the type of eluent, its concentration, and the pH of the mobile phase. oup.com For instance, separating copper from solutions containing a strong chelating agent like EDTA can be achieved by using a water-insoluble ion-exchange resin with specific functional groups, such as picolylamine, under acidic conditions (pH < 3.0). google.com At low pH, the bond between copper and EDTA is weakened, facilitating the selective retention of copper by the resin while the chelating agent remains in the solution. google.com

The effectiveness of separation can also be enhanced by using masking agents. For example, in a system containing both Cadmium(II) and Copper(II), EDTA can be used to selectively mask the Cu(II) ions, allowing for the preferential extraction or separation of Cd(II). mdpi.com

| Technique | Principle | Application for Cu(II)-EDTA | Key Parameters |

| Anion-Exchange Chromatography | Separation based on charge. Anionic complexes bind to a positively charged stationary phase. | The [Cu(EDTA)]²⁻ complex is retained on an anion-exchange column and can be separated from other anions and cationic species. oup.com | Eluent composition (e.g., carbonate), pH, resin functional groups. oup.comgoogle.com |

| Adsorption on Nanocomposites | Separation via adsorption onto a functionalized surface. | A nanocomposite containing EDTA can be used to adsorb Cu²⁺ ions from a solution. nih.gov | pH, initial Cu²⁺ concentration, contact time, temperature. nih.gov |

High-Performance Liquid Chromatography (HPLC) is widely employed for the analysis of EDTA and its complexes. A significant challenge in analyzing EDTA itself is its lack of a strong chromophore, making it difficult to detect using standard UV-Vis detectors. sielc.com To overcome this, a common strategy involves forming a UV-active complex with a metal ion, frequently copper(II). sielc.comhelixchrom.comsielc.com

In this approach, the Cu(II)-EDTA complex is formed either before injection or, more commonly, post-column or within the mobile phase. nih.gov For example, a mobile phase containing cupric nitrate (B79036) can be used, which converts EDTA into the Cu(II)-EDTA complex after it is injected into the chromatographic system. nih.gov This stable complex can then be separated from other components in the sample using an anion-exchange or mixed-mode column and detected by UV absorbance. helixchrom.comnih.gov This method allows for the sensitive and accurate quantification of EDTA in various matrices. sielc.comnih.gov

| HPLC Method Component | Example Condition | Purpose | Reference |

| Column | Anion-exchange or mixed-mode (e.g., Primesep D, Amaze HA) | To separate the anionic Cu(II)-EDTA complex from other sample components. | sielc.comhelixchrom.comnih.gov |

| Mobile Phase | 2 mM cupric nitrate, 11 mM nitric acid, 25% (v/v) acetonitrile | To form the UV-active complex and elute it from the column. | nih.gov |

| Detector | UV at 250 nm | To detect and quantify the Cu(II)-EDTA complex. | nih.gov |

| Principle | In-situ complexation of EDTA with Cu²⁺ for UV visualization. | Enables sensitive detection of the non-UV-active EDTA. | sielc.comsielc.comnih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For Cu(II)-EDTA disodium tetrahydrate, the molecular formula is C₁₀H₂₀CuN₂Na₂O₁₂ and the molecular weight is 469.80 g/mol . medchemexpress.commedchemexpress.com

Electrospray ionization (ESI) is a soft ionization technique commonly used to study metal-ligand complexes like Cu(II)-EDTA. researchgate.net ESI-MS can confirm the stoichiometry of the complexes formed in solution. researchgate.net

Tandem mass spectrometry (MS/MS), which involves the fragmentation of selected precursor ions, provides detailed structural information. The fragmentation behavior of metal-EDTA complexes has been investigated under various activation conditions, including collision-induced dissociation (CID), infrared-multiphoton dissociation (IRMPD), and higher-energy collisional dissociation (HCD). nih.gov These studies show that characteristic fragmentation patterns are obtained for EDTA and its metal complexes, which can be correlated with the metal's properties. nih.gov High-resolution mass spectrometers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR-MS), allow for the unambiguous assignment of elemental compositions to the fragment ions produced. nih.govresearchgate.net

| Analytical Data | Value/Observation | Method | Significance |

| Molecular Formula | C₁₀H₂₀CuN₂Na₂O₁₂ | - | Defines the elemental composition. |

| Molecular Weight | 469.80 g/mol | Mass Spectrometry | Confirms the identity of the intact compound. medchemexpress.commedchemexpress.com |

| Precursor Ion (Negative ESI) | [Cu(EDTA)]²⁻ (as part of the disodium salt structure) | ESI-MS | Identifies the primary complex ion in the mass spectrometer. |

| Fragmentation Analysis | Characteristic fragment ions are produced. | Tandem MS (CID, HCD, IRMPD) | Provides structural information and confirms the chelation of copper by EDTA. researchgate.netnih.gov |

Environmental Chemistry and Remediation Technologies Involving Copper Ii Edta

Environmental Fate and Persistence of Cu(II)-EDTA Complexes

The strong complexation between copper and EDTA results in a molecule with high solubility and mobility in aqueous environments, posing significant challenges for natural attenuation and conventional wastewater treatment.

Abiotic Degradation Pathways in Aquatic and Terrestrial Environments

Abiotic degradation of Cu(II)-EDTA, occurring without the involvement of biological organisms, is generally slow under typical environmental conditions. The primary pathway for its abiotic breakdown is photodegradation, driven by exposure to sunlight.

Hydrolysis : While Cu(II) can catalyze the hydrolysis of certain esters, the direct hydrolysis of the Cu(II)-EDTA complex itself is not a significant degradation pathway under normal environmental pH and temperature conditions. dtic.mil

Other Factors : The presence of certain minerals can influence abiotic degradation. For example, magnetite, a common iron oxide mineral in sediments, can contribute to the degradation of some chlorinated compounds, though its direct impact on Cu(II)-EDTA is less clear. microbe.com

Biodegradation Mechanisms and Factors Affecting Environmental Stability

The biodegradation of Cu(II)-EDTA is a slow process, with the stability of the complex being a major limiting factor. nih.gov The rate and extent of biodegradation are influenced by the microbial populations present and various environmental conditions.

Research has shown that mixed microbial cultures can degrade metal-EDTA complexes, though the rate varies depending on the metal. nih.gov One study found the order of biodegradability to be Fe > Cu > Co > Ni > Cd. nih.gov In this study, over a 28-day period, approximately 30% of the Cu(II)-EDTA complex was biodegraded by a mixed microbial culture. nih.gov

The proposed biodegradation pathways for EDTA include the stepwise removal of acetate (B1210297) groups or the removal of an iminodiacetate (B1231623) group. nih.gov However, some bacterial strains that can degrade Fe(III)-EDTA are unable to break down the more recalcitrant copper complex. nih.gov

Factors affecting the environmental stability and biodegradation of Cu(II)-EDTA include:

Presence of other metals : The preferential degradation of other metal-EDTA complexes, such as Fe(III)-EDTA, can delay the breakdown of Cu(II)-EDTA. nih.gov

Microbial consortia : The specific strains of bacteria present in the soil or water significantly impact the potential for biodegradation. nih.govresearchgate.net

Nutrient availability : The presence of other carbon sources can influence microbial activity and the focus of their metabolic processes. nih.gov

Mobility and Bioavailability in Contaminated Soil and Water Systems

The high solubility and stability of the Cu(II)-EDTA complex lead to its significant mobility in both soil and water. This mobility enhances the potential for widespread contamination of groundwater and surface water bodies.

Soil Mobility : The strong chelation by EDTA prevents the typical adsorption of copper onto soil particles, such as organic matter and clays. researchgate.netnih.gov This results in increased leaching of copper through the soil profile and into groundwater. Studies have shown that while uncomplexed copper is readily sorbed by soil, the presence of dissolved organic matter, including chelating agents like EDTA, significantly enhances its mobility. nih.gov The mobility of copper in soil is also influenced by soil properties like pH, cation exchange capacity, and the presence of manganese oxides. researchgate.net

Bioavailability : The aging of copper contamination in soil can lead to its incorporation into more stable soil fractions, which generally reduces its bioavailability to organisms like wheat and earthworms. nih.gov However, the presence of EDTA can counteract this effect by keeping the copper in a soluble and thus more bioavailable form. The complex is considered persistent, and its presence is a major concern due to its role in the remobilization and bioavailability of heavy metals in the environment. researchgate.net

Advanced Oxidation Processes (AOPs) for Cu(II)-EDTA Decomplexation

Due to the limitations of natural degradation processes, advanced oxidation processes (AOPs) have been developed to break down the stable Cu(II)-EDTA complex, facilitating the removal of both the organic ligand and the heavy metal.

Photo-Fenton and Photo-Fenton-like Reactions

Photo-Fenton and similar reactions are effective AOPs that utilize hydroxyl radicals (•OH), highly reactive oxidizing agents, to degrade organic pollutants.

The photo-Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) under UV light to generate •OH radicals. conicet.gov.arcapes.gov.br Fenton-like reactions can also use other transition metals, such as Cu²⁺ or Fe³⁺. conicet.gov.arresearchgate.net

Studies have demonstrated the effectiveness of photo-Fenton processes for the degradation of Cu(II)-EDTA. researchgate.netconicet.gov.arcapes.gov.br

At an initial pH of 3, photo-Fenton-like reactions were significantly more efficient at removing Total Organic Carbon (TOC) from EDTA solutions compared to dark Fenton reactions. capes.gov.br

The presence of iron ions enhances the degradation of Cu(II)-EDTA, with total mineralization ranging from 31% in a Cu²⁺ only system to 92% in systems containing iron after 4 hours of irradiation. capes.gov.br

The efficiency of the process is pH-dependent, with acidic conditions generally being more favorable. researchgate.nettandfonline.com

Table 1: Comparison of Fenton and Photo-Fenton Processes for EDTA Degradation

| Process | Conditions | EDTA Degradation | TOC Removal | Reference |

| Fenton (EDTA:Cu²⁺) | Dark, 4h | < 75% | Lower than photo-Fenton | conicet.gov.ar |

| Photo-Fenton (EDTA:Cu²⁺) | UV-A, 4h | > 75% | 31% | conicet.gov.arcapes.gov.br |

| Photo-Fenton (with Fe²⁺/Fe³⁺) | UV-A, 4h | > 75% | up to 92% | conicet.gov.arcapes.gov.br |

The mechanism involves the generation of hydroxyl radicals that attack the EDTA molecule, leading to its stepwise degradation. The copper ion can also participate in the reaction cycle, although it is generally less reactive as a catalyst than iron. conicet.gov.ar

Electrochemical Oxidation and Reduction Systems

Electrochemical methods offer a promising alternative for the treatment of wastewater containing Cu(II)-EDTA, allowing for both the degradation of the organic ligand and the recovery of copper.

Electrochemical Oxidation : This process involves the generation of strong oxidizing agents, such as hydroxyl radicals, at the anode of an electrolytic cell. These radicals then break down the EDTA molecule. acs.orgnih.gov The decomplexed Cu²⁺ ions can then be removed by precipitation or electrodeposition. sci-hub.red Studies have shown that anodic oxidation is the primary mechanism for the removal of Ni-EDTA, and it also contributes to the degradation of Cu-EDTA. acs.orgnih.gov

Electrochemical Reduction : In this process, the Cu(II) in the complex is directly reduced to metallic copper (Cu(0)) at the cathode. acs.orgnih.gov This process is particularly effective for Cu(II)-EDTA because the reduction potential of the complex is favorable for direct electrodeposition. acs.orgnih.gov This allows for the simultaneous decomplexation of the chelate and the recovery of high-purity copper. acs.org

A comparative study of electrochemical treatment for Cu-EDTA and Ni-EDTA revealed that cathodic reduction and deposition is the dominant mechanism for Cu-EDTA removal, while anodic oxidation is more critical for Ni-EDTA. acs.orgnih.gov

Table 2: Electrochemical Treatment of Cu(II)-EDTA

| Method | Electrode | Primary Mechanism | Outcome | Reference |

| Oxidation | Anode (e.g., TiO₂) | •OH radical attack on EDTA | Decomplexation, EDTA degradation | acs.orgresearchgate.net |

| Reduction | Cathode | Direct reduction of Cu(II) to Cu(0) | Decomplexation, Copper recovery | acs.orgnih.gov |

| Photoelectrocatalysis | TiO₂ anode, Steel cathode | •OH oxidation and direct reduction | Simultaneous degradation and recovery | acs.orgresearchgate.net |

Integrated systems, such as photoelectrocatalysis which combines photocatalysis with electrochemical processes, have shown synergistic effects, leading to enhanced removal of Cu-EDTA and recovery of copper compared to individual processes. acs.orgresearchgate.net

Table of Compound Names

| Abbreviation / Common Name | Chemical Name |

| Cu(II)-EDTA | Copper(II)-ethylenediaminetetraacetic acid |

| EDTA | Ethylenediaminetetraacetic acid |

| Fe(II) | Ferrous iron |

| Fe(III) | Ferric iron |

| H₂O₂ | Hydrogen peroxide |

| •OH | Hydroxyl radical |

| TOC | Total Organic Carbon |

| Ni-EDTA | Nickel(II)-ethylenediaminetetraacetic acid |

| Cu(0) | Metallic copper |

| TiO₂ | Titanium dioxide |

Persulfate Activation Systems (e.g., Electro-assisted Persulfate Activation)

The chemical stability of Cu(II)-EDTA presents a significant challenge for its removal from wastewater. Advanced oxidation processes (AOPs) utilizing sulfate (B86663) radicals (SO₄•⁻) generated from persulfate (PS) activation have emerged as a promising degradation method. Electro-assisted persulfate activation, in particular, has demonstrated high efficiency in decomplexing Cu(II)-EDTA.

A notable system employs an iron-based metal-organic framework (Fe-MOF) as a heterogeneous catalyst in conjunction with an electrochemical (EC) process to activate persulfate. gdut.edu.cnresearchgate.net In this EC/Fe-MOF/PS system, the complete removal of Cu(II)-EDTA has been achieved under optimized conditions. gdut.edu.cnresearchgate.net The core mechanism involves the electro-assisted acceleration of the Fe(II)/Fe(III) redox cycle on the Fe-MOF catalyst. gdut.edu.cnresearchgate.net The electrical input significantly enhances the ratio of Fe(II) to Fe(III) on the catalyst's surface, which in turn boosts its catalytic activity for activating persulfate and generating potent sulfate radicals. gdut.edu.cn

An interesting phenomenon observed in this system is the enhancement of degradation performance over repeated cycles. gdut.edu.cn This is attributed to the deposition of copper species, resulting from the decomposition of Cu(II)-EDTA, onto the surface of the Fe-MOF catalyst. gdut.edu.cn These deposited copper species (Cu(0)/Cu(I)/Cu(II)) contribute additional catalytic sites, further promoting the degradation process. gdut.edu.cn The primary reactive oxygen species (ROS) responsible for the degradation have been identified through quenching experiments as sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH). gdut.edu.cn

| Parameter | Optimal Condition/Finding | Reference |

| System | Electro-assisted Persulfate (PS) with Fe-MOF catalyst (EC/Fe-MOF/PS) | gdut.edu.cnresearchgate.net |

| Removal Efficiency | Complete removal of Cu(II)-EDTA | gdut.edu.cnresearchgate.net |

| Core Mechanism | Electro-assisted acceleration of Fe(II)/Fe(III) redox cycle | gdut.edu.cn |

| Key Reactive Species | Sulfate radicals (SO₄•⁻), Hydroxyl radicals (•OH) | gdut.edu.cn |

| Catalyst Enhancement | Deposition of Cu species enhances catalytic ability in subsequent cycles | gdut.edu.cn |

Discharge Plasma Oxidation Technologies

Discharge plasma oxidation represents a novel and effective technology for the decomplexation of highly stable metal complexes like Cu(II)-EDTA. This method utilizes the generation of a plasma in or in contact with water, which produces a cocktail of highly reactive oxygen species (ROS).

Research has demonstrated that applying discharge plasma to a Cu(II)-EDTA solution can achieve a decomplexation efficiency of nearly 100% within a 60-minute treatment period. nih.govresearchgate.netacs.org This high efficiency is accompanied by a significant reduction in the total organic carbon (TOC), with reported removals of 82.1%. nih.govresearchgate.net The primary drivers of this decomplexation are the array of ROS produced by the plasma, which include singlet oxygen (¹O₂), superoxide (B77818) radicals (O₂•⁻), ozone (O₃), and hydroxyl radicals (•OH). nih.govresearchgate.netacs.org

The degradation process involves the breakdown of the EDTA ligand, leading to the release of the complexed Cu²⁺ ions. The main intermediates identified during this process include Cu(II) complexes with ethylenediaminediacetic acid (EDDA), iminodiacetic acid (IDA), and nitrilotriacetic acid (NTA), as well as smaller organic acids, ammonium (B1175870) (NH₄⁺), and nitrate (B79036) (NO₃⁻). nih.govresearchgate.netacs.org Following the decomplexation, the released copper ions can be removed from the solution through subsequent alkaline precipitation. nih.govresearchgate.net Studies have shown a 78.1% removal of Cu²⁺ using this two-step process. nih.govresearchgate.netacs.org The resulting copper-containing precipitates have been identified as a mixture of CuCO₃, Cu₂CO₃(OH)₂, CuO, and Cu(OH)₂. nih.govresearchgate.netacs.org

The initial composition of the solution can influence the process. The presence of free Cu²⁺ ions has been found to favor the decomplexation of Cu(II)-EDTA, while an excess of the EDTA ligand can inhibit the process. nih.govresearchgate.net

| Parameter | Finding | Reference |

| Technology | Discharge Plasma Oxidation | nih.govresearchgate.net |

| Decomplexation Efficiency | Nearly 100% after 60 minutes | nih.govresearchgate.netacs.org |

| TOC Removal | 82.1% | nih.govresearchgate.net |

| Primary Reactive Species | ¹O₂, O₂•⁻, O₃, •OH | nih.govresearchgate.netacs.org |

| Identified Intermediates | Cu-EDDA, Cu-IDA, Cu-NTA, small organic acids, NH₄⁺, NO₃⁻ | nih.govresearchgate.netacs.org |

| Subsequent Cu²⁺ Removal (Alkaline Precipitation) | 78.1% | nih.govresearchgate.netacs.org |

Photocatalytic Degradation with Semiconductor Materials (e.g., TiO₂)

Photocatalysis using semiconductor materials, most notably titanium dioxide (TiO₂), offers a green and sustainable approach for the degradation of Cu(II)-EDTA. acs.orgnih.gov This light-initiated process can simultaneously achieve water purification, hydrogen (H₂) gas generation, and in-situ recovery of copper. acs.orgnih.govresearchgate.net

The fundamental mechanism involves the excitation of TiO₂ by UV-visible irradiation, which generates electron-hole pairs. The photogenerated holes oxidize the EDTA ligand, leading to its degradation and the release of Cu²⁺ ions. acs.orgresearchgate.net Concurrently, the released Cu²⁺ can be reduced by the photogenerated electrons and recovered through uniform adsorption onto the porous surface of the TiO₂ photocatalyst. acs.orgnih.gov This process is beneficial as the recovered copper can act as a co-catalyst, enhancing charge separation and extending the material's sensitivity to visible light. acs.org Furthermore, the recovered copper-deposited TiO₂ can be reclaimed as a TiO₂-CuO composite material through a simple heat treatment. acs.orgnih.gov

The efficiency of photocatalytic degradation of Cu(II)-EDTA is significantly influenced by the pH of the solution. acs.org Optimal removal of Cu²⁺ has been observed at a pH of 4. acs.org Under these acidic conditions, the TiO₂ surface is protonated, which facilitates the adsorption of the anionic Cu(II)-EDTA complex, thereby promoting its degradation by the photogenerated holes. acs.org Conversely, the removal of total organic carbon (TOC) was found to be more favorable at pH levels of 6 and 10. acs.org

During the process, the degradation of the EDTA ligand leads to the formation of intermediates such as formaldehyde, formate, acetate, and oxalate, with carbon dioxide (CO₂) and ammonium (NH₄⁺) being the major final mineralization products. researchgate.net The process also facilitates the generation of hydrogen gas, with reported rates of 251 μmol/h, by utilizing the photogenerated electrons for the reduction of water. nih.gov

| Parameter | Research Finding | Reference |

| Photocatalyst | Titanium Dioxide (TiO₂) | acs.orgnih.govresearchgate.net |

| Process Benefits | Clean water production, H₂ generation, in-situ Cu²⁺ recovery | acs.orgnih.govresearchgate.net |

| Optimal pH for Cu²⁺ Removal | 4 | acs.org |

| Optimal pH for TOC Removal | 6 and 10 | acs.org |

| H₂ Generation Rate | 251 μmol/h | nih.gov |

| Major Mineralization Products | CO₂, NH₄⁺ | researchgate.net |

| Minor Intermediates | Formaldehyde, formate, acetate, oxalate, Cu(II)-IDA (at pH 7) | researchgate.net |

Adsorption and Separation Processes for Cu(II)-EDTA Removal

Sorption onto Chitosan (B1678972) and Modified Biopolymers

Chitosan, a biopolymer derived from chitin, has been investigated as a viable sorbent for the removal of Cu(II)-EDTA complexes from aqueous solutions. nih.gov The uptake mechanism of the complex onto chitosan is highly dependent on the pH of the solution. nih.gov

In weakly acidic solutions, with a pH range of 3 to 5, the sorption process is characterized primarily by the uptake of the EDTA component. nih.gov Fourier-transform infrared spectroscopy (FT-IR) studies have indicated that in this acidic environment, amide bonds are formed between the carboxylic acid groups (-COOH) of the EDTA molecule and the amine groups (-NH₂) of the chitosan polymer. nih.gov The sorption of EDTA in these acidic conditions increases as its concentration in the solution rises, while the corresponding uptake of Cu(II) tends to decrease. nih.gov

Conversely, in strongly alkaline solutions (pH > 12), the sorption behavior changes significantly. The sorption of EDTA alone does not readily occur in this high pH range. nih.gov Instead, the presence of Cu(II) ions enhances the sorption process, suggesting a different interaction mechanism where the metal ion plays a crucial role in bridging the complex to the chitosan surface. nih.gov In these alkaline conditions, the sorption of both Cu(II) and EDTA increases with a higher concentration of Cu(II) in the solution. nih.gov

A significant advantage of using chitosan is the potential for its regeneration and reuse. Electrolysis has been shown to be an effective method for regenerating the sorbent. nih.gov During the electrolytic process, copper is deposited onto the cathode, while the EDTA ligand is oxidized at the anode. nih.gov Research has demonstrated that chitosan can be regenerated for up to 10 cycles without a considerable loss in its sorption properties, making it a sustainable option for treatment. nih.gov

| pH Condition | Predominant Sorption Behavior | Influencing Factor | Reference |

| Weakly Acidic (pH 3-5) | EDTA sorption prevails through amide bond formation | EDTA concentration | nih.gov |

| Strongly Alkaline (pH > 12) | Sorption is enhanced by Cu(II) ions | Cu(II) concentration | nih.gov |

Membrane Filtration Techniques (e.g., Ultrafiltration)

Ultrafiltration (UF) has been studied as a method for the removal of Cu(II)-EDTA chelates from dilute aqueous solutions, particularly when enhanced by the addition of a water-soluble polymer. acs.orgosti.gov The use of poly(ethylenimine) (PEI) in conjunction with UF has proven effective for this purpose. acs.orgosti.gov

The general principle involves the binding of the anionic Cu(II)-EDTA complex to the cationic PEI polymer, forming a larger macromolecular structure that can be effectively retained by an ultrafiltration membrane. The removal efficiency is a function of several key operating parameters, including the aqueous pH, the concentration ratios of the chelating agent to Cu(II) ions (α), the ratio of PEI to Cu(II) ions (β), and the applied pressure (ΔP). acs.orgosti.gov

Studies using regenerated cellulose (B213188) membranes (Amicon YM10 and YM30) have shown that the removal of Cu-EDTA chelates is generally more effective than that of Cu-NTA chelates. acs.org Under specific tested conditions (pH 4, ΔP = 2.04 atm, and [Cu²⁺] < 4 mM), a removal efficiency higher than 97% for Cu-EDTA chelates was achieved when the ratio of EDTA to Cu(II) (α) was greater than 0.5 and the ratio of PEI to Cu(II) (β) was greater than 10. acs.orgosti.gov The presence of inorganic salts in the solution was also investigated as a factor that can affect removal efficiency. acs.org Additionally, analysis of membrane fouling and the potential for regeneration of the PEI polymer are important considerations for the practical application of this technique. acs.org

| Parameter | Condition | Removal Efficiency for Cu-EDTA | Reference |

| pH | 4 | > 97% | acs.orgosti.gov |

| Applied Pressure (ΔP) | 2.04 atm | > 97% | acs.orgosti.gov |

| Initial Cu²⁺ Concentration | < 4 mM | > 97% | acs.orgosti.gov |

| EDTA to Cu(II) Ratio (α) | > 0.5 | > 97% | acs.orgosti.gov |

| PEI to Cu(II) Ratio (β) | > 10 | > 97% | acs.orgosti.gov |

| Membrane Type | Amicon Regenerated Cellulose YM10 and YM30 | Not specified individually | acs.org |

Adsorption onto Functionalized Mesoporous Silica (B1680970)

Functionalized mesoporous silica has been developed as a highly effective adsorbent for the removal of heavy metal ions, including Cu(II), from aqueous solutions. A common approach involves grafting chelating agents, such as EDTA, onto the silica surface to enhance its selectivity and adsorption capacity.

One method of synthesis involves using (3-aminopropyl)triethoxysilane (APTES) as a bridging molecule to link the silanol (B1196071) groups (Si-OH) on the silica surface with the carboxylic acid groups of EDTA. researchgate.netnih.gov The resulting EDTA-functionalized silica possesses a high affinity for divalent metal ions. The removal of metal ions using this adsorbent is influenced by factors such as solution pH, initial metal concentration, and contact time. researchgate.netnih.gov The removal efficiency generally increases with an increase in these parameters. researchgate.netnih.gov

Kinetic studies have revealed that the adsorption of Cu(II) onto EDTA-silica typically reaches equilibrium within 45 minutes. researchgate.netnih.gov The adsorption process is well-described by the pseudo-second-order kinetic model, and the mechanism involves both film diffusion and intra-particle diffusion. researchgate.netnih.gov Adsorption equilibrium data for Cu(II) on EDTA-silica fits well with the Langmuir isotherm model, which suggests monolayer adsorption onto a homogeneous surface. researchgate.netnih.gov Based on this model, a maximum monolayer adsorption capacity for Cu(II) has been reported as 79.36 mg/g. researchgate.netnih.gov Thermodynamic analyses have indicated that the adsorption process is endothermic and spontaneous. researchgate.netnih.gov

Another variation involves the synthesis of EDTA-modified mesoporous silica (MS-EDTA) with a high surface area (e.g., 352.35 m²/g). nih.gov This material has demonstrated a high adsorption capability for Cu(II) in both acidic (pH 1.2) and neutral (pH 7.2) media, with adsorption percentages exceeding 80% and 95%, respectively. nih.gov

| Adsorbent | Parameter | Finding | Reference |

| EDTA-functionalized silica | Maximum Adsorption Capacity (Cu(II)) | 79.36 mg/g | researchgate.netnih.gov |

| Equilibrium Time | 45 minutes | researchgate.netnih.gov | |

| Best Fit Kinetic Model | Pseudo-second order | researchgate.netnih.gov | |

| Best Fit Isotherm Model | Langmuir | researchgate.netnih.gov | |

| EDTA-modified mesoporous silica (MS-EDTA) | Adsorption at pH 1.2 | > 80% | nih.gov |

| Adsorption at pH 7.2 | > 95% | nih.gov |

Phytoextraction and Phytoremediation Strategies for Copper Contamination

Mechanisms of EDTA-Enhanced Copper Uptake by Plants

The primary mechanism by which EDTA enhances the phytoextraction of copper is through the formation of stable, water-soluble metal-chelate complexes in the soil solution. EDTA is a powerful chelating agent that binds with copper ions (Cu²⁺), which are often sorbed to soil particles or exist as insoluble precipitates. mdpi.commdpi.com This process effectively desorbs the copper from the soil matrix, increasing its concentration in the soil solution in a mobile form. tandfonline.com

The reaction involves the formation of a Cu(II)-EDTA complex, which remains in the aqueous phase and can be readily absorbed by plant roots. mdpi.comulm.edu Plants then take up this soluble complex, and the copper is translocated from the roots to the aerial parts of the plant, such as stems and leaves. mdpi.comnih.gov Studies have shown that the application of EDTA can significantly increase the concentration of water-extractable copper in the soil, leading to a multifold increase in copper accumulation in plant tissues. tandfonline.com For example, in a study using Elsholtzia splendens on copper-mined soil, EDTA application increased copper phytoextraction by four- to eight-fold. tandfonline.com The key to this process is maintaining an increased bioavailability of the copper long enough for the plants to absorb it, which is achieved through the relative stability of the Cu-EDTA complex in the soil.

Impact on Plant Morpho-physiological Responses (non-toxicity)

While high concentrations of copper are generally toxic to plants, causing symptoms like stunted growth and reduced biomass, the application of EDTA can mitigate these toxic effects and improve plant health. nih.govnih.gov The chelation of copper by EDTA reduces the concentration of free, phytotoxic Cu²⁺ ions, thereby alleviating oxidative stress in the plants. mdpi.comnih.gov

Research on various plant species has demonstrated that EDTA application in copper-contaminated environments leads to significant improvements in morphological and physiological characteristics. In a study on Brassica napus (rapeseed), seedlings exposed to copper stress showed decreased growth, biomass, and photosynthetic activity. nih.govresearchgate.net However, the addition of EDTA not only reversed these negative impacts but also led to a remarkable improvement in all measured parameters, including plant height, biomass, and the efficiency of photosynthetic processes. nih.govresearchgate.net Similarly, in Corchorus capsularis (jute), EDTA application significantly revoked metal toxicity, resulting in increased plant height, diameter, and both fresh and dry weight compared to plants treated with copper alone. mdpi.comnih.gov This suggests that EDTA helps plants tolerate high copper levels, enabling them to grow better while simultaneously accumulating the metal for remediation purposes. nih.govnih.gov

Table 1: Effect of EDTA on Plant Growth Parameters under Copper Stress

| Plant Species | Treatment | Plant Height Increase (%) | Dry Weight Increase (%) | Source(s) |

| Corchorus capsularis | 100 μmol/L Cu + 3 mM EDTA | 9% | 11% | mdpi.comnih.gov |

| Brassica napus | 100 μM Cu + 2.5 mM EDTA | Significant improvement | Significant improvement | nih.govresearchgate.net |

| Helianthus annuus (Sunflower) | Cu + EDTA | - | 41% | nih.gov |

Influence of EDTA Application on Soil Nutrient Dynamics

Studies have shown that EDTA application can influence the uptake of several key nutrients. For instance, in an experiment with oilseed rape, the application of EDTA to the soil resulted in higher concentrations of phosphorus (P), sulphur (S), iron (Fe), and manganese (Mn) in the plant seeds. researchgate.net The increased availability of phosphorus may occur because strong chelating agents like EDTA can dissolve metal phosphates in the soil, reducing phosphorus fixation and making it more available for plant absorption. researchgate.net